
bis(2,4-pentanedionato)oxovanadium (IV)
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Overview
Description
Bis(2,4-pentanedionato)oxovanadium (IV) is a useful research compound. Its molecular formula is C10H16O5V and its molecular weight is 267.17 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What experimental and computational methods are used to determine the molecular structure of bis(2,4-pentanedionato)oxovanadium(IV)?
- Methodology :
- Experimental : Compare bond lengths/angles with structurally similar complexes (e.g., bis(2-methyl-8-quinolinolato)oxovanadium(IV)) using X-ray crystallography .
- Computational : Optimize geometry using density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets in Gaussian03. Validate via spectroscopic data (IR, UV-Vis) .
- Key Data :
- Typical V=O bond length: ~1.58–1.62 Å; V–O(acetylacetonate): ~1.92–1.98 Å .
Q. How are thermodynamic properties (e.g., sublimation enthalpy) of bis(2,4-pentanedionato)oxovanadium(IV) experimentally determined?
- Methodology :
- Use differential scanning calorimetry (DSC) to measure sublimation enthalpy (ΔHsub). Sample purity is critical for reproducibility .
- Key Data :
- ΔHsub = 140.7 ± 4.0 kJ/mol at 493 K .
Q. What are the standard protocols for synthesizing bis(2,4-pentanedionato)oxovanadium(IV)?
- Methodology :
- Reflux vanadyl sulfate (VOSO4) with acetylacetone (Hacac) in ethanol/water (pH ~5–6). Isolate the green precipitate and recrystallize .
- Critical Parameters :
- pH control prevents hydrolysis to VO(OH)2 .
Q. What safety precautions are required when handling bis(2,4-pentanedionato)oxovanadium(IV) in the laboratory?
- Guidelines :
- Use PPE (gloves, goggles); avoid inhalation/ingestion. In case of exposure, rinse skin/eyes with water for 15+ minutes. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do ligand modifications (e.g., substitution of acetylacetonate with Schiff bases) alter the biological activity of oxovanadium(IV) complexes?
- Methodology :
- Synthesize Schiff base ligands (e.g., from 3-phenyl-4-amino-5-mercapto-1,2,4-triazole) and complex with VO<sup>2+</sup>. Assess insulin-mimetic activity via glucose uptake assays in adipocytes .
- Key Findings :
- Electron-withdrawing groups on ligands enhance stability and bioavailability (e.g., trifluoroacetylacetonate derivatives) .
Q. What mechanisms explain the insulin-mimetic effects of bis(2,4-pentanedionato)oxovanadium(IV) in diabetic models?
- Methodology :
- In vitro : Measure inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of AKT/PI3K pathways in HepG2 cells .
- In vivo : Administer 0.5–5.0 μM doses to STZ-induced diabetic rats; monitor blood glucose reduction over 14 days .
- Contradictions :
- Some studies report pro-oxidant effects at high doses (>10 μM), necessitating dose-response evaluations .
Q. How can computational modeling (DFT) predict the redox behavior of bis(2,4-pentanedionato)oxovanadium(IV) in aqueous solutions?
- Methodology :
- Simulate redox potentials using Gaussian09 with solvent models (e.g., PCM). Compare with cyclic voltammetry data (E1/2 ≈ +0.25 V vs. Ag/AgCl) .
- Key Insight :
- The V<sup>IV</sup>/V<sup>V</sup> redox couple is stabilized by chelation, reducing oxidative degradation .
Q. How do crystallographic studies resolve discrepancies in the coordination geometry of bis(2,4-pentanedionato)oxovanadium(IV) adducts?
- Methodology :
- Analyze single-crystal XRD data for pyridine adducts. For example, 4-methoxypyridine induces cis-O/V=O geometry, while pyridine yields trans-O/V=O .
- Key Data :
- Distorted octahedral geometry with bond angles: O–V–N ≈ 168° (trans) vs. 92° (cis) .
Q. What strategies address contradictions in reported bioactivity data for vanadium complexes?
- Methodology :
- Standardize assay conditions (e.g., cell lines, vanadium speciation controls). Use ICP-MS to quantify intracellular vanadium accumulation .
- Example :
- Discrepancies in H-35 cell proliferation studies resolved by controlling for V(V) ↔ V(IV) interconversion .
Q. Tables
Table 1 : Thermodynamic Properties of Bis(2,4-pentanedionato)oxovanadium(IV)
Property | Value | Method |
---|---|---|
Sublimation Enthalpy | 140.7 ± 4.0 kJ/mol | DSC |
Melting Point | 493 K | DSC |
Table 2 : Ligand Effects on Redox Potentials
Ligand | E1/2 (V) | Geometry |
---|---|---|
Acetylacetonate | +0.25 | Octahedral |
Malate | +0.18 | Square Pyram. |
Tartrate | +0.12 | Trigonal Bipy. |
Properties
Molecular Formula |
C10H16O5V |
---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
oxovanadium;pentane-2,4-dione |
InChI |
InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3H2,1-2H3;; |
InChI Key |
GGUKAPURIDGXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.O=[V] |
Origin of Product |
United States |
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